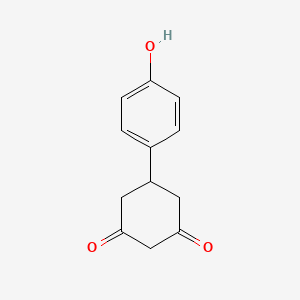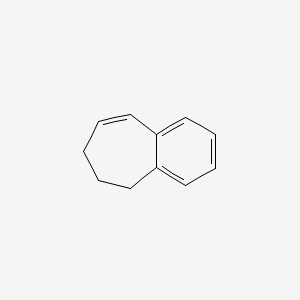
6,7-ジヒドロ-5H-ベンゾシクロヘプテン
概要
説明
6,7-Dihydro-5H-benzocycloheptene is a seven-membered benzene derivative with the molecular formula C11H12. This compound has gained attention due to its diverse range of applications in scientific research and industry. It is known for its unique chemical structure, which allows it to participate in various chemical reactions and serve as a valuable intermediate in organic synthesis.
科学的研究の応用
6,7-Dihydro-5H-benzocycloheptene has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of 6,7-Dihydro-5H-benzocycloheptene derivatives in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
作用機序
Target of Action
It’s worth noting that related compounds have been studied for their interaction with estrogen receptors , which could suggest a potential target.
Mode of Action
It has been observed that bacterial strains expressing naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase can oxidize 6,7-dihydro-5h-benzocycloheptene .
Biochemical Pathways
In bacterial metabolism, 6,7-Dihydro-5H-benzocycloheptene undergoes benzylic monohydroxylation and dihydroxylation when metabolized by a mutant strain of Pseudomonas putida . The metabolites produced are optically pure and include a monoalcohol and a diol .
Result of Action
The result of the action of 6,7-Dihydro-5H-benzocycloheptene is the production of optically pure metabolites, including a monoalcohol and a diol . These metabolites are produced through the process of benzylic monohydroxylation and dihydroxylation .
Action Environment
The action of 6,7-Dihydro-5H-benzocycloheptene can be influenced by environmental factors. For instance, the presence of bacterial strains expressing certain dioxygenases can lead to the oxidation of 6,7-Dihydro-5H-benzocycloheptene .
生化学分析
Biochemical Properties
6,7-Dihydro-5H-benzocycloheptene plays a significant role in biochemical reactions, particularly in its interactions with enzymes such as naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase. These enzymes catalyze the oxidation of 6,7-Dihydro-5H-benzocycloheptene, resulting in the formation of homochiral monol or cis-diol enantiomers as major products
Cellular Effects
6,7-Dihydro-5H-benzocycloheptene has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, bacterial strains expressing naphthalene, biphenyl, and toluene dioxygenase oxidize 6,7-Dihydro-5H-benzocycloheptene to produce specific metabolites . These interactions can lead to changes in cellular function, highlighting the compound’s impact on cellular processes.
Molecular Mechanism
The molecular mechanism of 6,7-Dihydro-5H-benzocycloheptene involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound undergoes benzylic monohydroxylation and dihydroxylation when metabolized by Pseudomonas putida, resulting in the formation of optically pure metabolites . These interactions at the molecular level are essential for understanding how 6,7-Dihydro-5H-benzocycloheptene exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dihydro-5H-benzocycloheptene can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, bacterial strains expressing specific dioxygenases oxidize 6,7-Dihydro-5H-benzocycloheptene to produce stable metabolites . These findings are crucial for understanding the temporal effects of the compound in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 6,7-Dihydro-5H-benzocycloheptene vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact. Understanding the dosage effects is essential for determining the compound’s safety and efficacy in various applications .
Metabolic Pathways
6,7-Dihydro-5H-benzocycloheptene is involved in several metabolic pathways, interacting with enzymes such as naphthalene dioxygenase and biphenyl dioxygenase. These interactions result in the formation of specific metabolites, which can affect metabolic flux and metabolite levels . The study of these pathways is crucial for understanding the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of 6,7-Dihydro-5H-benzocycloheptene within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these processes is essential for determining the compound’s efficacy in various applications.
Subcellular Localization
The subcellular localization of 6,7-Dihydro-5H-benzocycloheptene is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Studying the subcellular localization is crucial for understanding the compound’s role in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-benzocycloheptene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst has been reported .
Industrial Production Methods
Industrial production methods for 6,7-Dihydro-5H-benzocycloheptene typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound.
化学反応の分析
Types of Reactions
6,7-Dihydro-5H-benzocycloheptene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound’s structure.
Common Reagents and Conditions
Oxidation: Bacterial strains expressing naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase can oxidize 6,7-Dihydro-5H-benzocycloheptene to yield homochiral monol or cis-diol enantiomers as major products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dihydroxylated derivatives, which can be further utilized in synthetic applications .
類似化合物との比較
6,7-Dihydro-5H-benzocycloheptene can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine: This compound is used as an intermediate in the synthesis of cefpirome.
8-Methyl-6,6-diphenyl-5,7-dioxa-8-azonia-6-borata-6,7-dihydro-5H-benzocycloheptene: Known for its unique structural properties and applications in organoboron chemistry.
9-Bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene: A fluorine-substituted derivative with specific applications in organic synthesis.
特性
IUPAC Name |
8,9-dihydro-7H-benzo[7]annulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-6-10-8-4-5-9-11(10)7-3-1/h2,4-6,8-9H,1,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRRHWQMEXXDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342470 | |
| Record name | 6,7-Dihydro-5H-benzocycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7125-62-4 | |
| Record name | 6,7-Dihydro-5H-benzocycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
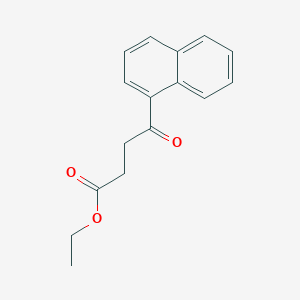
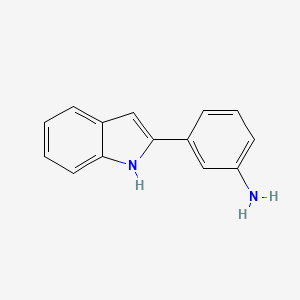


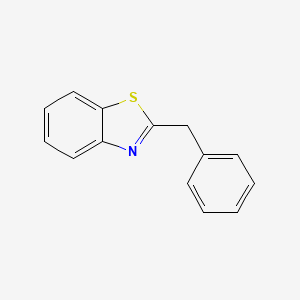
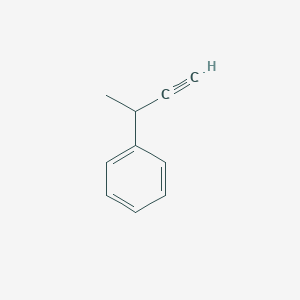
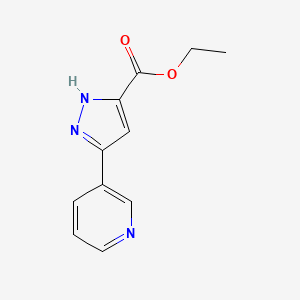
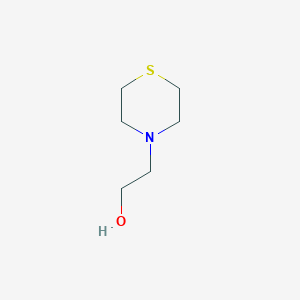
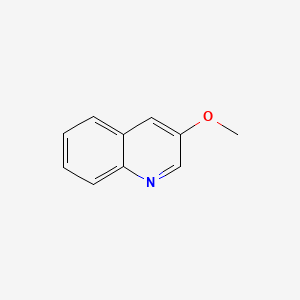
![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)
![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)

